1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
Description
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione (CAS: 41260-54-2) is a pyrrolidine-2,5-dione derivative with dual 4-methylphenyl substituents. Its molecular formula is C₁₂H₁₄N₂O₂, and it has a molecular weight of 218.26 g/mol . The compound features a pyrrolidine-2,5-dione core substituted at the 1-position with a 4-methylphenyl group and at the 3-position with a 4-methylphenylamino moiety.
Properties
IUPAC Name |
3-(4-methylanilino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-10,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBJMLEALQKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 4-methylphenylamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It is investigated for its effects on enzymes, receptors, and cellular pathways.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Preclinical studies evaluate its efficacy and safety in various disease models.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may interact with signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Physicochemical Property Trends
- Lipophilicity : Methyl and trifluoromethyl groups increase logP values, favoring membrane permeability.
- Solubility: Polar substituents (e.g., morpholino, methoxy) enhance aqueous solubility.
- Steric Effects : Bulky groups (e.g., bromophenyl, oxadiazole) may hinder binding to flat enzyme active sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
